3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid
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Overview
Description
DUP-860 is a synthetic compound known for its antifungal properties. It was initially developed by Bristol Myers Squibb Co. The compound has a molecular formula of C18H15Cl2N3O and is characterized by its unique chemical structure .
Preparation Methods
DUP-860 can be synthesized through two related methods :
Grignard Reaction: The reaction of alpha-bromo-2-chlorostyrene with magnesium produces the corresponding Grignard reagent. This reagent is then condensed with alpha,4-dichloroacetophenone to yield 3-(2-chlorophenyl-2-(4-chlorophenyl)-1,2-epoxy-3-butene). This intermediate is treated with potassium 1,2,4-triazole to obtain DUP-860.
Wittig Reaction: The reaction of 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2,3-epoxy-1-propane with methyltriphenylphosphonium bromide and n-butyllithium gives the same intermediate, which is then treated with potassium 1,2,4-triazole to produce DUP-860.
Chemical Reactions Analysis
DUP-860 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: DUP-860 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include potassium 1,2,4-triazole, methyltriphenylphosphonium bromide, and n-butyllithium . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for chemical research and synthesis.
Industry: The compound’s chemical properties may have applications in industrial processes, although specific uses are still under investigation.
Mechanism of Action
The mechanism by which DUP-860 exerts its antifungal effects involves the inhibition of specific enzymes and pathways essential for fungal growth . The compound targets molecular pathways that disrupt the normal functioning of fungal cells, leading to their death. The exact molecular targets and pathways involved are still being studied to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
DUP-860 can be compared with other antifungal compounds such as fluconazole and itraconazole . While these compounds share similar antifungal properties, DUP-860’s unique chemical structure and synthesis methods set it apart. The compound’s ability to inhibit specific pathogenic free-living amoebae also highlights its uniqueness compared to other antifungal agents .
Similar compounds include:
Fluconazole: A widely used antifungal agent with a different chemical structure.
Itraconazole: Another antifungal compound with distinct properties and applications.
DUP-860’s unique synthesis methods and specific antifungal activity make it a valuable compound for further research and development.
Properties
CAS No. |
147821-45-2 |
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Molecular Formula |
C19H19Cl2N3O4S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C18H15Cl2N3O.CH4O3S/c1-13(16-4-2-3-5-17(16)20)18(24,10-23-12-21-11-22-23)14-6-8-15(19)9-7-14;1-5(2,3)4/h2-9,11-12,24H,1,10H2;1H3,(H,2,3,4) |
InChI Key |
YGEWFSCDLQLUFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C=C(C1=CC=CC=C1Cl)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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